molecular formula C7H13F2NO B2889182 4-(Difluoromethoxymethyl)piperidine CAS No. 1601123-07-2

4-(Difluoromethoxymethyl)piperidine

Cat. No.: B2889182
CAS No.: 1601123-07-2
M. Wt: 165.184
InChI Key: RAJXVRBMRBYSEK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxymethyl)piperidine is a versatile chemical compound with the molecular formula C7H13F2NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a difluoromethoxymethyl group attached to the piperidine ring.

Preparation Methods

The synthesis of 4-(Difluoromethoxymethyl)piperidine involves several steps, typically starting with the preparation of the piperidine ring. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .

Chemical Reactions Analysis

4-(Difluoromethoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxymethyl group, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

    Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids.

Scientific Research Applications

4-(Difluoromethoxymethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

    Biology: The compound is employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as liver carboxylesterase 1, by binding to the active site and preventing substrate access . Additionally, it may modulate signaling pathways like NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and apoptosis .

Comparison with Similar Compounds

4-(Difluoromethoxymethyl)piperidine can be compared with other piperidine derivatives, such as:

    Piperine: An alkaloid found in black pepper, known for its bio-enhancing properties and therapeutic applications.

    4-Piperidino-Piperidine: A compound with similar structural features but different pharmacological properties.

    Substituted Piperidines: Various substituted piperidines are used in drug discovery and organic synthesis, each with unique chemical and biological properties.

Properties

IUPAC Name

4-(difluoromethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)11-5-6-1-3-10-4-2-6/h6-7,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJXVRBMRBYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601123-07-2
Record name 4-[(difluoromethoxy)methyl]piperidine
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